N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a cyclohexene ring, a triazolopyridazine moiety, and a propanamide group, making it a unique structure with diverse chemical properties.
Properties
Molecular Formula |
C17H23N5O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H23N5O2/c1-24-17-10-8-15-20-19-14(22(15)21-17)7-9-16(23)18-12-11-13-5-3-2-4-6-13/h5,8,10H,2-4,6-7,9,11-12H2,1H3,(H,18,23) |
InChI Key |
VKNXXJDSKPCNRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCCC3=CCCCC3)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the cyclohexene ring: This can be achieved through the hydrogenation of benzene or cyclohexane derivatives under specific conditions.
Introduction of the ethyl group: This step involves the alkylation of the cyclohexene ring using ethyl halides in the presence of a strong base.
Synthesis of the triazolopyridazine moiety: This can be done through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Coupling of the triazolopyridazine with the cyclohexene derivative: This step involves the use of coupling reagents such as carbodiimides to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the triazole moiety, which is present in N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide. Triazole derivatives have shown significant activity against a range of pathogens.
Case Studies
- A study on related triazole compounds demonstrated moderate to good antimicrobial activities against various bacteria, including Escherichia coli and Staphylococcus aureus . Compounds with structural similarities to this compound exhibited comparable efficacy.
Anti-Tubercular Activity
The compound's design and synthesis are inspired by the need for new anti-tubercular agents. The presence of the triazole ring is crucial in enhancing the biological activity against Mycobacterium tuberculosis.
Research Findings
A series of substituted triazole derivatives were synthesized and evaluated for their anti-tubercular activity. Some derivatives showed significant inhibitory concentrations against Mycobacterium tuberculosis, indicating that similar compounds may possess potent anti-tubercular properties . The molecular interactions and docking studies suggest that these compounds can effectively bind to target sites within the bacteria.
Chemical Properties and Structure
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxybenzeneacetamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is unique due to the presence of the triazolopyridazine moiety, which imparts distinct chemical and biological properties
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy against various biological targets.
Chemical Structure and Properties
The compound features a triazolo-pyridazine moiety, which is known for its diverse biological activities. The cyclohexene group contributes to its lipophilicity, potentially enhancing membrane permeability.
Molecular Formula : CHNO
Molecular Weight : 302.39 g/mol
Anticancer Activity
Recent studies have evaluated the anticancer potential of triazolo-pyridazine derivatives, including our compound of interest. A significant finding was that these derivatives exhibited cytotoxicity against several cancer cell lines:
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | A549 (lung cancer) | 2.73 ± 0.33 |
| This compound | MCF-7 (breast cancer) | 1.23 ± 0.18 |
| This compound | HeLa (cervical cancer) | 1.06 ± 0.16 |
These results indicate promising anticancer activity and suggest that the compound could be further developed as a therapeutic agent against these malignancies .
The proposed mechanism of action for this compound involves the inhibition of c-Met kinase activity. c-Met is a receptor tyrosine kinase implicated in various cellular processes including proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and metastasis.
Cytotoxicity Studies
In vitro cytotoxicity assays have demonstrated that the compound exhibits low toxicity towards normal human cells while maintaining efficacy against cancer cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of triazolo-pyridazine derivatives:
- Study on Anti-Tubercular Activity : A series of triazolo derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. Although not directly related to our compound, the methodologies used in these studies provide insights into the evaluation techniques applicable to this compound .
- Cytotoxicity Against Cancer Cell Lines : Another study highlighted the cytotoxic effects of similar compounds on various cancer cell lines with IC values indicating significant activity at low concentrations .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and what purification challenges are anticipated?
The triazolopyridazine core can be synthesized via cyclization of hydrazine derivatives with pyridazine precursors under acidic conditions . The propanamide side chain is typically introduced via peptide coupling reagents (e.g., HATU or EDC/HOBt) between the triazolopyridazine intermediate and cyclohexenylethylamine derivatives. Purification often requires gradient chromatography (silica gel or reverse-phase) due to polar byproducts. Yield optimization may require temperature-controlled reactions (0–50°C) and inert atmospheres to prevent oxidation of the cyclohexenyl group .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- 1H/13C NMR : Assign methoxy (δ ~3.9 ppm) and cyclohexenyl protons (δ ~5.5–5.7 ppm for vinyl H) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₂₅N₅O₂: 392.19) .
- X-ray crystallography : Resolve the triazolopyridazine core’s planarity and substituent orientation, as seen in related analogs .
Q. How should researchers assess purity and stability under experimental conditions?
Use HPLC (≥95% purity) with UV detection at 254 nm. Stability studies in DMSO (100 mM stock) should monitor degradation via LC-MS over 72 hours at 4°C and room temperature. Cyclohexenyl groups may oxidize; add antioxidants (e.g., BHT) for long-term storage .
Advanced Research Questions
Q. What strategies resolve discrepancies between computational docking scores (e.g., GOLD) and experimental binding affinities?
GOLD scores (e.g., 82–86 for triazolopyridazine analogs ) may not account for solvation or protein flexibility. Validate docking with:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy contributions .
- Mutagenesis : Identify critical binding residues (e.g., BRD4 acetyl-lysine pockets ).
Q. How can structural modifications improve target selectivity and reduce off-target effects?
- Substituent optimization : Replace the methoxy group with bulkier electron-withdrawing groups (e.g., Cl, CF₃) to enhance hydrophobic interactions .
- Bivalent inhibitors : Link two triazolopyridazine units (via PEG spacers) to target tandem bromodomains, as demonstrated for BRD4 .
- Metabolic stability : Introduce fluorine atoms or replace labile esters with amides to slow hepatic clearance .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Xenograft models : Use BRD4-dependent cancers (e.g., MV4-11 leukemia) to assess tumor growth inhibition. Dose intravenously (1–10 mg/kg) and measure plasma half-life (t1/2) and bioavailability (F%) .
- Toxicology : Monitor liver enzymes (ALT/AST) and body weight changes in rodents to identify dose-limiting effects .
Methodological Considerations for Data Contradictions
Q. How to interpret conflicting bioactivity data across cell lines?
- Cell permeability : Use LC-MS to quantify intracellular compound levels; correlate with IC50 values .
- Off-target kinase activity : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .
Q. What controls are essential for validating target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
